molecular formula C21H19N3O B11155659 N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide

Cat. No.: B11155659
M. Wt: 329.4 g/mol
InChI Key: QXLGZJHZHMNCNN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide is a synthetic small molecule characterized by a quinoline core substituted with a methyl group at position 2 and an amide-linked side chain containing a 1H-indol-3-yl ethyl moiety. This structural framework is significant in medicinal chemistry due to the pharmacophoric properties of both quinoline and indole moieties, which are associated with diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects . The compound is typically synthesized via amide coupling reactions, as exemplified by related derivatives in the literature, where activated carboxylic acid intermediates (e.g., acid chlorides or mixed anhydrides) react with amines like tryptamine derivatives .

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O/c1-14-12-18(17-7-3-5-9-20(17)24-14)21(25)22-11-10-15-13-23-19-8-4-2-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3,(H,22,25)

InChI Key

QXLGZJHZHMNCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide typically involves the coupling of tryptamine with a quinoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoline derivative and the amine group of tryptamine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets within cells. The indole moiety can interact with serotonin receptors, while the quinoline ring can intercalate with DNA, affecting gene expression and cellular function . These interactions can lead to various biological effects, including modulation of neurotransmitter activity and inhibition of cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 6-fluoro derivative in demonstrates how halogenation can modulate electronic properties and resistance to oxidative metabolism.

Amide Side Chain Modifications

The nature of the amide-linked side chain dictates target selectivity and pharmacokinetic profiles.

Compound Name Side Chain Structure Biological Implications
Target Compound 1H-Indol-3-yl ethyl Indole may interact with serotonin receptors or hydrophobic enzyme pockets
N-[2-(4-morpholinyl)ethyl] derivative Morpholine-ethyl Morpholine improves aqueous solubility via hydrogen bonding
N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl) derivative 3,3-Difluoropyrrolidine-ethyl Fluorinated pyrrolidine enhances metabolic stability and rigidity
SARS-CoV-2 inhibitor (7b) Cyclohexyl-isoquinoline carboxamide Designed for binding to viral protease active sites

Key Observations :

  • Indole vs. Morpholine : The indole side chain in the target compound may confer distinct binding interactions (e.g., π-π stacking) compared to the polar morpholine group in .
  • Fluorinated Side Chains : The 3,3-difluoropyrrolidine in introduces steric and electronic effects that could reduce off-target interactions.

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